molecular formula C7H6N2O B057792 1H-Indazol-5-ol CAS No. 15579-15-4

1H-Indazol-5-ol

Cat. No.: B057792
CAS No.: 15579-15-4
M. Wt: 134.14 g/mol
InChI Key: ZHDXWEPRYNHNDC-UHFFFAOYSA-N
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Description

M3814, also known as peposertib, is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining pathway. M3814 has shown promise in enhancing the efficacy of radiotherapy and chemotherapy by inhibiting DNA repair mechanisms in cancer cells .

Mechanism of Action

Target of Action

1H-Indazol-5-ol is a heterocyclic compound that has been found to interact with several targets. One of the primary targets of this compound is the Aryl Hydrocarbon Receptor (AHR) . AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor is thought to be a potential intervention target for psoriasis .

Mode of Action

It has been found to regulate the expression ofCYP1A1 by activating the AHR pathway . CYP1A1 is an important enzyme in the body that is involved in the metabolism of xenobiotics and drugs.

Biochemical Pathways

This compound, through its interaction with AHR, can influence several biochemical pathways. The activation of AHR leads to the transcriptional regulation of multiple genes, including those involved in xenobiotic metabolism . This can have downstream effects on various biological processes, including drug metabolism and the response to environmental pollutants.

Result of Action

The activation of AHR by this compound can lead to a variety of cellular and molecular effects. For instance, the regulation of CYP1A1 expression can influence the metabolism of various substances within the body . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M3814 involves a series of chemical reactions designed to produce a compound with high affinity and selectivity for DNA-PK. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, amide bond formation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of M3814 follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

M3814 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving M3814 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of M3814 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of M3814, each with potentially different biological activities .

Scientific Research Applications

M3814 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    NU7441: Another DNA-PK inhibitor with similar mechanisms of action but different chemical structure.

    CC-115: A dual inhibitor of DNA-PK and mammalian target of rapamycin (mTOR), offering a broader range of biological effects.

    VX-984:

Uniqueness of M3814

M3814 stands out due to its high selectivity and potency for DNA-PK, as well as its oral bioavailability. These properties make it a promising candidate for combination therapies with radiotherapy and chemotherapy. Additionally, M3814 has shown efficacy in preclinical models of various cancers, highlighting its potential as a versatile and effective therapeutic agent .

Properties

IUPAC Name

1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDXWEPRYNHNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165967
Record name 1H-Indazol-5-ol
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15579-15-4
Record name 1H-Indazol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15579-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Indazol-5-ol
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Record name 15579-15-4
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Record name 1H-Indazol-5-ol
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Record name 5-Hydroxy-1H-indazole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Methoxyindazole (1.7 g, 11.5 mmol), (Tetrahedron, 1994, 50, 3529), was dissolved in ethylene chloride (35 ml) and cooled in an ice/water bath. Boron tribromide (57.4 ml of a 1M olution in methylene chloride, 57.4 mmol) was added over 10 minutes and then the mixture allowed to warm to ambient temperature. The mixture was stirred for 2 hours and then re-cooled in an ice/water bath. 2N Sodium hydroxide was slowly added until pH 8. The precipitated solid was filtered off and dried under vacuum at 60° C. overnight. The residue was purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 5-hydroxyindazole (1.0 g, 65%) as a brown solid.
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Synthesis routes and methods III

Procedure details

A methylene chloride solution of boron tribromide (18.5 ml, 18.5 mmol) was added to a solution of 5-methoxy-1H-indazole (1.24 g, 8.40 mmol) in methylene chloride (84 ml) at 0° C. and stirred at room temperature for 10 hours. Then, water was poured into the reaction solution in an ice-water bath, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium hydrogencarbonate solution and then a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=96/4) to obtain 1H-indazol-5-ol (877 mg, 71%).
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71%

Synthesis routes and methods IV

Procedure details

5-Methoxyindazole (1.7 g, 11.5 mmol), (Tetrahedron, 1994, 50, 3529), was dissolved in methylene chloride (35 ml) and cooled in an ice/water bath. Boron tribromide (57.4 ml of a 1M solution in methylene chloride, 57.4 mmol) was added over 10 minutes and then the mixture allowed to warm to ambient temperature. The mixture was stirred for 2 hours and then re-cooled in an ice/water bath. 2N Sodium hydroxide was slowly added until pH8. The precipitated solid was filtered off and dried under vacuum at 60° C. overnight. The residue was purified by column chromatography eluting with methylene chloride/methanol (95/5) to give 5-hydroxyindazole (11.0 g, 65%) as a brown solid.
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Synthesis routes and methods V

Procedure details

A solution of 5-methoxy-1H-indazole [0.410 g, Reference Example 24(a)] in dichloromethane (7.5 ml) was treated with a solution of boron tribromide in dichloromethane (7.5 ml, 1M). The mixture was then heated to reflux for 4 hours, then cooled to 0° C. and then treated dropwise with water (2 ml). The pH of this mixture was adjusted to 7-8 by addition of 10% aqueous sodium hydrogen carbonate. The mixture was then extracted three times with ethyl acetate. The combined extracts were dried over magnesium sulfate and then evaporated. The residual brown oil was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and hexane (1:1, v/v) to give 5-hydroxy-1H-indazole (0.310 g) as a yellow solid. LC-MS (METHOD B): RT=1.96 minutes; 135 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1H-Indazol-5-ol of interest in the context of monoamine oxidase inhibition?

A: The research paper investigates a series of indazole derivatives, including this compound, for their potential to inhibit monoamine oxidase (MAO) []. While the abstract doesn't provide specific data on this compound's activity, it highlights the exploration of indazole derivatives as novel MAO inhibitors. MAO enzymes play a crucial role in the breakdown of neurotransmitters like dopamine and serotonin. Inhibiting MAO can increase the levels of these neurotransmitters in the brain, making compounds like this compound potentially relevant for conditions like depression and Parkinson's disease. Further research is needed to understand the specific inhibitory activity, selectivity, and potential therapeutic applications of this compound.

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